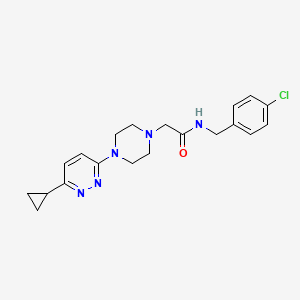
N-(4-chlorobenzyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as JNJ-40411813 and has been synthesized using a specific method. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Scientific Research Applications
Therapeutic Potential in Disease Treatment
Research has demonstrated that compounds structurally related to "N-(4-chlorobenzyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide" have been explored for their therapeutic potential in treating various diseases. For example, a study on a compound with a piperazine unit showed marked enhancement in aqueous solubility and significant improvement in oral absorption, making it a potential candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antitumor Activity
Several synthesized compounds containing piperazin-1-yl acetamides were evaluated for their antitumor activities in vitro, with some showing potent antiproliferative activity against human cancer cell lines (Wu et al., 2017). This suggests that related compounds might also have potential applications in cancer therapy.
Anticonvulsant and Anti-inflammatory Properties
Compounds derived from benzofuran-acetamide scaffolds have been evaluated for their anticonvulsant activity, indicating their potential in preventing seizure spread at low doses (Shakya et al., 2016). Additionally, research on cyclizine derivatives, a group related to piperazine derivatives, showed anti-inflammatory and anti-allergic effects, suggesting possible applications in treating conditions related to inflammation (Ahmadi et al., 2012).
Antimicrobial and Anticancer Evaluation
Novel acetamide derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, with some compounds showing significant activity, indicating their potential as leads for drug development (Mehta et al., 2019).
Mechanism of Action
Target of Action
The primary targets of N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptors that are involved in various neurological processes, including cognition, learning, and emotion.
Mode of Action
N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide acts as a ligand for the D4 dopamine receptors . It binds to these receptors with high affinity, which allows it to influence the activity of these receptors and the biochemical pathways they are involved in.
Pharmacokinetics
It is known that the compound issoluble in DMSO but insoluble in water
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-5-1-15(2-6-17)13-22-20(27)14-25-9-11-26(12-10-25)19-8-7-18(23-24-19)16-3-4-16/h1-2,5-8,16H,3-4,9-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOCTTRPFBOIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
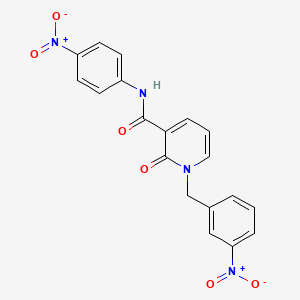

![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)
![N-[(2-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2528110.png)
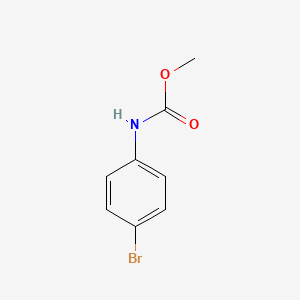
![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)
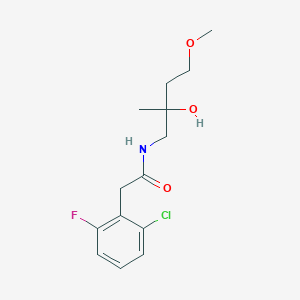
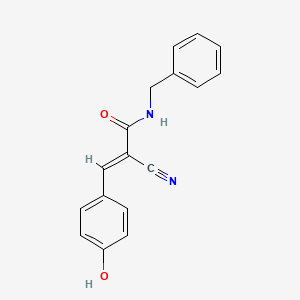



![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)
